molecular formula C22H20N2O3 B5705220 ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate

ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate

Cat. No.: B5705220
M. Wt: 360.4 g/mol
InChI Key: RAOFQDHSSBMLMI-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound belonging to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazoisoquinoline core, which is fused with an ethyl ester and a 4-methylphenoxy group, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the molecule are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to imidazoisoquinolines.

Uniqueness: Ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-26-22(25)20-19(14-27-17-10-8-15(2)9-11-17)23-21-18-7-5-4-6-16(18)12-13-24(20)21/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOFQDHSSBMLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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